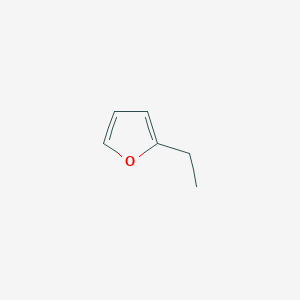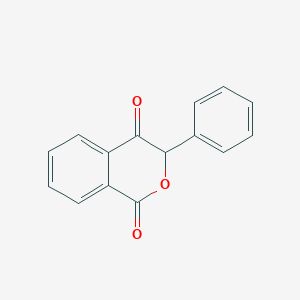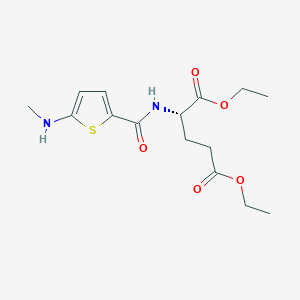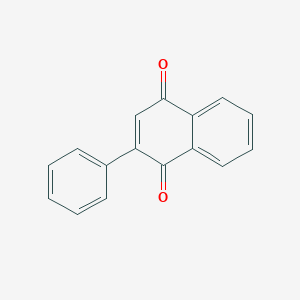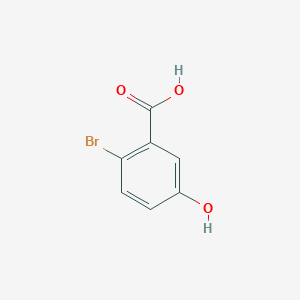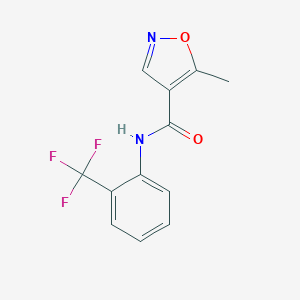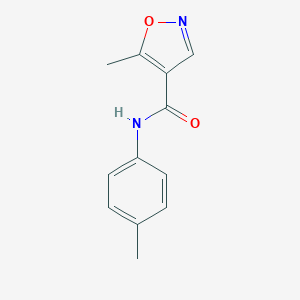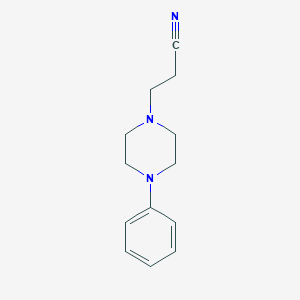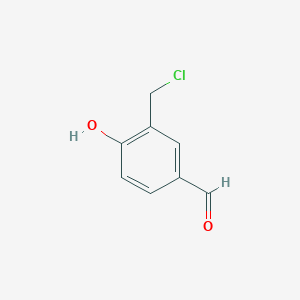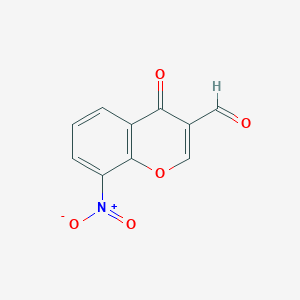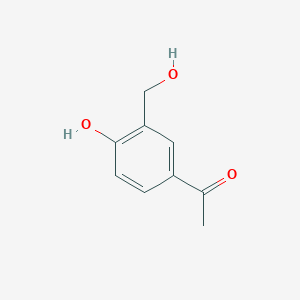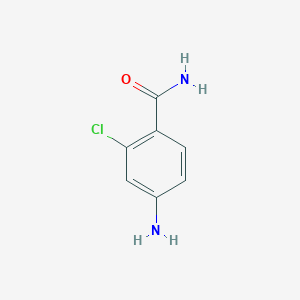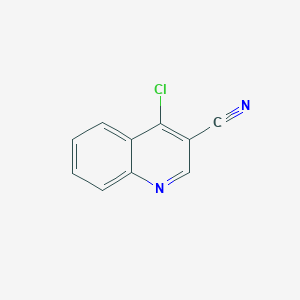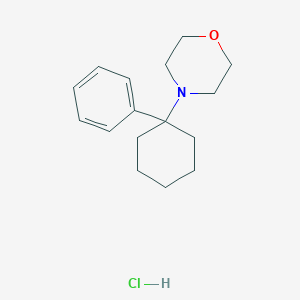
1-(1-Phenylcyclohexyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylcyclohexyl)morpholine hydrochloride, also known as PCMoH, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has a similar chemical structure. PCMoH has been studied extensively in scientific research for its potential use as a psychoactive drug. However, due to its potential for abuse and lack of approved medical use, it is classified as a Schedule I controlled substance in the United States.
Mécanisme D'action
The exact mechanism of action of 1-(1-Phenylcyclohexyl)morpholine hydrochloride is not fully understood. However, it is believed to act as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This means that it blocks the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-(1-Phenylcyclohexyl)morpholine hydrochloride may disrupt normal brain function and lead to the hallucinogenic effects observed in studies.
Effets Biochimiques Et Physiologiques
1-(1-Phenylcyclohexyl)morpholine hydrochloride has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses. These effects suggest that 1-(1-Phenylcyclohexyl)morpholine hydrochloride may have potential as a therapeutic agent for conditions such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Phenylcyclohexyl)morpholine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it has a longer duration of action than PCP, which allows for longer experiments. It is also less potent than PCP, which may make it easier to work with in the lab. However, one limitation is that it is a controlled substance, which makes it difficult to obtain and work with legally. Additionally, its potential for abuse and lack of approved medical use may make it less attractive for some researchers.
Orientations Futures
There are several future directions for research on 1-(1-Phenylcyclohexyl)morpholine hydrochloride. One area of interest is its potential use as a therapeutic agent for conditions such as depression and anxiety. Further studies are needed to determine its safety and efficacy for these uses. Another area of interest is its mechanism of action, which is not fully understood. More research is needed to determine how it interacts with the NMDA receptor and other neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects of 1-(1-Phenylcyclohexyl)morpholine hydrochloride use, both in humans and animals. This information will be important for determining its potential as a therapeutic agent and for understanding its potential for abuse.
Méthodes De Synthèse
The synthesis of 1-(1-Phenylcyclohexyl)morpholine hydrochloride involves the reaction of 1-phenylcyclohexanone with morpholine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
1-(1-Phenylcyclohexyl)morpholine hydrochloride has been studied for its potential use as a psychoactive drug. It has been shown to have similar effects to PCP, including hallucinations, dissociation, and euphoria. However, it has also been found to have unique properties that make it a promising candidate for further research. For example, it has a longer duration of action than PCP and is less potent, which may make it safer for use in humans.
Propriétés
Numéro CAS |
1934-49-2 |
|---|---|
Nom du produit |
1-(1-Phenylcyclohexyl)morpholine hydrochloride |
Formule moléculaire |
C16H24ClNO |
Poids moléculaire |
281.82 g/mol |
Nom IUPAC |
4-(1-phenylcyclohexyl)morpholine;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)17-11-13-18-14-12-17;/h1,3-4,7-8H,2,5-6,9-14H2;1H |
Clé InChI |
RTARNXZLDAUNOX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3.Cl |
SMILES canonique |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3.Cl |
Pictogrammes |
Irritant |
Numéros CAS associés |
2201-40-3 (Parent) |
Synonymes |
4-(1-Phenylcyclohexyl)morpholine Hydrochloride; 1-(1-Phenylcyclohexyl)morpholine Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B109078.png)
